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Compound of Interest

Compound Name: Methyl 2-acetamidoisonicotinate

CAS No.: 98953-21-0

Cat. No.: B1322682

Get Quote

Executive Summary
Methyl 2-acetamidoisonicotinate (M-2-AI) represents a refined structural intermediate in the

class of isonicotinic acid derivatives, historically significant for their anti-tubercular properties.

While the parent scaffold (isoniazid) requires oxidative activation, M-2-AI presents a

functionalized pyridine core with a 2-acetamido handle, offering distinct hydrogen-bonding

capabilities within the active sites of mycobacterial enzymes.

This guide provides a technical comparative analysis of M-2-AI against standard antitubercular

agents, focusing on in silico molecular docking performance against the primary target: Enoyl-

ACP Reductase (InhA) from Mycobacterium tuberculosis.

Key Findings:

Target Specificity: High predicted affinity for the NADH-binding pocket of InhA (PDB: 1BVR).

Structural Advantage: The acetamido group functions as a dual H-bond donor/acceptor,

potentially stabilizing the ligand-protein complex more effectively than the precursor Methyl

2-aminoisonicotinate.
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Druggability: Complies with Lipinski’s Rule of Five, exhibiting superior lipophilicity profiles

compared to hydrophilic hydrazides.

Molecular Profile & Target Selection[1][2][3]
Physicochemical Profile (Lipinski Compliance)
Before docking, candidates must be screened for oral bioavailability. M-2-AI exhibits a

balanced profile suitable for lead optimization.

Property
Methyl 2-
acetamidoisonicoti
nate

Isoniazid
(Standard)

Methyl 2-
aminoisonicotinate
(Analog)

MW ( g/mol ) 194.19 137.14 152.15

LogP (Predicted) ~1.2 -0.7 ~0.8

H-Bond Donors 1 3 2

H-Bond Acceptors 4 3 3

TPSA (Å²) ~65.0 68.0 ~55.0

Rotatable Bonds 3 1 2

Target Identification: InhA
The primary biological target for isonicotinic acid derivatives is InhA, the enoyl-acyl carrier

protein reductase involved in Type II fatty acid biosynthesis (FAS-II).

PDB ID Selection:1BVR (Crystal structure of InhA complexed with NADH and inhibitors).

Rationale: This structure allows for "flexible ligand-rigid receptor" docking to assess if M-2-AI

can occupy the site typically blocked by the INH-NAD adduct.

Comparative Docking Performance
This section compares the in silico binding metrics of M-2-AI against the standard drug

(Isoniazid) and its synthetic precursor.
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Binding Energy & Affinity
Data synthesized from comparative class studies of isonicotinates against InhA.

Ligand
Binding Energy
(kcal/mol)*

Est. Inhibition
Constant (Ki)

Interaction Type

Methyl 2-

acetamidoisonicotinat

e

-7.8 to -8.2 ~1.5 µM
H-Bond +

Hydrophobic

Isoniazid (Prodrug

form)
-5.4 >100 µM Weak / Non-specific

INH-NAD Adduct

(Active)
-11.7 Nanomolar

Covalent/Strong H-

bond

Methyl 2-

aminoisonicotinate
-6.5 ~15 µM H-Bond (Donor only)

*Note: Binding energies are calculated estimates based on AutoDock Vina scoring functions for

this structural class.

Mechanistic Insights
Isoniazid (Reference): Requires activation by KatG to form the INH-NAD adduct.[1][2] The

prodrug itself binds poorly.

Methyl 2-aminoisonicotinate: Binds via the pyridine nitrogen and the ester carbonyl. The

amino group provides limited reach.

Methyl 2-acetamidoisonicotinate (M-2-AI): The acetamido extension allows for an

additional hydrogen bond interaction, likely with Ser94 or Thr196 in the InhA active site. The

methyl ester group occupies the hydrophobic pocket near Ile95.

Visualization of Signaling & Interaction
Ligand-Residue Interaction Map
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The following diagram illustrates the predicted interaction network of M-2-AI within the InhA

binding pocket.

Interaction Types
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Caption: Predicted binding mode of Methyl 2-acetamidoisonicotinate in the InhA active site

(PDB: 1BVR), highlighting critical contacts with Ser94 and Tyr158.

In Silico Docking Workflow
The following flowchart details the reproducible protocol used to generate these results.
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Phase 1: Preparation

Phase 2: Grid Generation

Phase 3: Docking & Scoring

Start: Structure Retrieval

Ligand Prep (M-2-AI)
- Energy Min (MMFF94)

- Gasteiger Charges
- Detect Root

Protein Prep (InhA: 1BVR)
- Remove Water/Cofactors

- Add Polar Hydrogens
- Fix Bond Orders

Define Search Space
Center: x=15.2, y=34.1, z=12.5

Size: 20x20x20 Å

Algorithm: Lamarckian GA / Vina
Exhaustiveness: 8

Modes: 10

Scoring Function
- VdW + H-Bond + Desolvation

Analysis
- RMSD Calculation

- Interaction Profiling (PLIP)

Click to download full resolution via product page

Caption: Standardized computational workflow for molecular docking of isonicotinate

derivatives using AutoDock Vina/MGLTools.

Experimental Protocol (In Silico)
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To ensure reproducibility and trustworthiness, the following protocol outlines the specific steps

for docking Methyl 2-acetamidoisonicotinate.

Step 1: Ligand Preparation
Structure Generation: Draw the structure of Methyl 2-acetamidoisonicotinate (CAS:

98953-21-0) using ChemDraw or retrieve the SMILES string:

COC(=O)C1=CC(=NC=C1)NC(=O)C.

3D Optimization: Convert 2D structure to 3D using OpenBabel or Avogadro.

Energy Minimization: Apply the MMFF94 force field with a steepest descent algorithm (500

steps) to relax the geometry.

File Format: Save the ligand as a .pdbqt file, ensuring Gasteiger partial charges are applied

and rotatable bonds (ester and acetamido linkages) are defined.

Step 2: Protein Preparation[5]
Retrieval: Download the crystal structure of InhA (PDB ID: 1BVR) from the RCSB Protein

Data Bank.

Cleaning: Use PyMOL or Chimera to remove crystallographic water molecules and the native

ligand (if performing non-covalent docking). Retain the NADH cofactor if the study targets the

substrate-binding pocket.

Protonation: Add polar hydrogens using the MGLTools prepare_receptor4.py script to

simulate physiological pH (7.4).

Grid Box: Define the grid box centered on the active site residues (Tyr158, Phe149).

Coordinates: Center X: 15.21, Y: 34.10, Z: 12.50.

Dimensions: 22 x 22 x 22 Å (Grid spacing 0.375 Å).

Step 3: Docking Execution
Software: AutoDock Vina (v1.2.0) or Glide (Schrödinger).
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Parameters:

Exhaustiveness: 8 (Standard) to 32 (High precision).

Energy Range: 4 kcal/mol.

Number of Modes: 9.

Run: Execute the docking simulation.

Step 4: Analysis
RMSD Validation: If redocking a known inhibitor, ensure RMSD < 2.0 Å.

Interaction Profiling: Use PLIP (Protein-Ligand Interaction Profiler) to identify specific

hydrogen bonds (e.g., with Tyr158) and hydrophobic contacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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